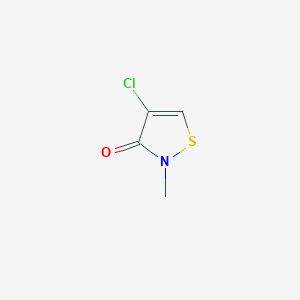![molecular formula C8H4N4O B3357223 [1,2,5]Oxadiazolo[3,4-f]quinoxaline CAS No. 71630-83-6](/img/structure/B3357223.png)
[1,2,5]Oxadiazolo[3,4-f]quinoxaline
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-f]quinoxaline is a heterocyclic compound that features a fused ring system combining oxadiazole and quinoxaline moieties. This compound is of significant interest due to its unique electronic properties, making it a valuable component in various scientific and industrial applications, particularly in the fields of organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazolo[3,4-f]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3,4-diaminofurazan with substituted phenanthroquinones under acidic conditions . Another approach involves the use of nucleophilic aromatic substitution reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
[1,2,5]Oxadiazolo[3,4-f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Wirkmechanismus
The mechanism by which [1,2,5]oxadiazolo[3,4-f]quinoxaline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Its unique electronic structure allows it to participate in electron transfer processes, making it an effective component in redox reactions and as an electron acceptor in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
[1,2,5]Thiadiazolo[3,4-f]quinoxaline: Similar in structure but contains sulfur instead of oxygen, leading to different electronic properties.
[1,2,5]Oxadiazolo[3,4-b]pyrazine: Another heterocyclic compound with a different arrangement of nitrogen atoms, affecting its reactivity and applications.
Uniqueness: [1,2,5]Oxadiazolo[3,4-f]quinoxaline is unique due to its specific electronic configuration, which provides distinct advantages in terms of stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise electronic properties, such as organic photovoltaics and light-emitting diodes .
Eigenschaften
IUPAC Name |
[1,2,5]oxadiazolo[3,4-f]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPRYKCPPBGTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C3=NC=CN=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562516 | |
| Record name | [1,2,5]Oxadiazolo[3,4-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71630-83-6 | |
| Record name | [1,2,5]Oxadiazolo[3,4-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4-Ethyl-2,5-dioxo-imidazolidin-4-yl)methylideneamino]thiourea](/img/structure/B3357190.png)

![7-methyl-4H-imidazo[4,5-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3357207.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B3357214.png)




![2-Chloro-3H-naphtho[1,2-d]imidazole](/img/structure/B3357247.png)
![4-Amino-1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3357251.png)
